molecular formula C19H30N6O2S B2905481 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide CAS No. 2320416-02-0

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

Cat. No.: B2905481
CAS No.: 2320416-02-0
M. Wt: 406.55
InChI Key: NTWMGHOMNGEEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a synthetic heterocyclic compound featuring a triazolo-pyridazine core substituted with a tert-butyl group at position 2. The pyridazine ring is further functionalized at position 6 with an azetidin-3-yl moiety, which is linked to an N-methylcyclohexanesulfonamide group. The cyclohexanesulfonamide group confers lipophilicity and steric bulk, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2S/c1-19(2,3)18-21-20-16-10-11-17(22-25(16)18)24-12-14(13-24)23(4)28(26,27)15-8-6-5-7-9-15/h10-11,14-15H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWMGHOMNGEEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazolopyridazine ring, followed by the introduction of the azetidine ring and the sulfonamide group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with two derivatives:

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide (): Key Difference: Replaces the cyclohexanesulfonamide with a benzene sulfonamide substituted with three methyl groups (N,3,4-trimethyl). However, the methyl groups increase steric hindrance and lipophilicity (predicted logP ~3.5) compared to the cyclohexane analog (predicted logP ~2.8). This could reduce aqueous solubility but improve membrane permeability .

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide (): Key Difference: Substitutes the sulfonamide with a chromane carboxamide group. Carboxamides are less acidic (pKa ~10–12) than sulfonamides (pKa ~8–10), which may alter ionization states under physiological conditions, affecting solubility and protein binding .

Physicochemical Properties

Property Target Compound (Cyclohexanesulfonamide) Benzenesulfonamide () Chromane Carboxamide ()
Molecular Formula C20H29N5O2S C21H27N5O2S C23H28N6O2
Molecular Weight ~403.5 g/mol ~413.5 g/mol 420.5 g/mol
Key Functional Group Cyclohexanesulfonamide Trimethylbenzenesulfonamide Chromane carboxamide
Predicted logP ~2.8 ~3.5 ~3.2
Solubility (aq.) Moderate (due to sulfonamide polarity) Low (high lipophilicity) Moderate (carboxamide polarity)

Pharmacological Implications

  • Target Compound: The cyclohexanesulfonamide’s balance of lipophilicity and polarity may enhance blood-brain barrier penetration compared to the benzenesulfonamide analog. Its sulfonamide group could act as a hydrogen bond donor/acceptor, improving binding to serine/threonine kinases.
  • Benzenesulfonamide (): Higher logP suggests prolonged tissue retention but risks off-target interactions due to nonspecific hydrophobic binding. The methyl groups may hinder metabolic oxidation, improving half-life .
  • Chromane Carboxamide () : The chromane oxygen may engage in polar interactions with targets like G-protein-coupled receptors. Lower acidity compared to sulfonamides might reduce renal clearance, extending plasma exposure .

Q & A

Q. Key Optimization Parameters :

ParameterTypical Conditions
Temperature60–100°C
SolventDMF, THF, ethanol
CatalystsCuI for azetidine coupling
Yield Range30–65% (per step)

Reaction progress is monitored via TLC and intermediates characterized by NMR .

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Methodological Answer:
Yield optimization requires addressing:

  • Intermediate Purification : Use column chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate reactive intermediates .
  • High-Throughput Screening : Test solvent combinations (e.g., DMF/DMSO mixtures) and catalysts (e.g., Pd(PPh₃)₄) to identify optimal conditions .
  • Flow Chemistry : Continuous flow reactors improve reproducibility for exothermic steps (e.g., cyclization) by maintaining precise temperature control .

Q. Example Data Conflict :

  • A study reported 65% yield using CuI catalysis, while another achieved 45% with Pd catalysis. Resolution involved kinetic studies showing CuI’s superiority in azetidine coupling .

Basic: What characterization techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.3 ppm for 9H singlet) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 521.24) .
  • HPLC : Purity >95% is confirmed using C18 columns (acetonitrile/water gradient) .

Q. Typical NMR Assignments :

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
tert-butyl1.32 (s, 9H)28.9, 34.1
Azetidine CH₂3.65–4.10 (m)52.4, 58.7

Advanced: How to resolve ambiguities in structural elucidation of intermediates?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Maps proton-proton and C-H correlations to distinguish azetidine vs. piperidine ring conformers .
  • X-ray Crystallography : Resolves stereochemical uncertainties (e.g., sulfonamide orientation) for crystalline intermediates .
  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled hydrazine confirms triazole ring formation) .

Case Study : A conflicting NOESY signal for the cyclohexane chair conformation was resolved via temperature-dependent NMR (-20°C to 60°C) .

Basic: What initial biological assays are used to evaluate this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., CDK8) using ATP-competitive assays (IC₅₀ determination) .
  • Antimicrobial Screening : MIC assays in bacterial/fungal strains (e.g., S. aureus, IC₅₀ = 2.5 µM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, IC₅₀ = 8.7 µM) .

Q. Assay Conditions :

Assay TypeIncubation TimeDetection Method
Kinase60 minLuminescence (ADP-Glo™)
MIC24–48 hrOptical density (600 nm)

Advanced: How to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Biochemical Profiling : SPR (Surface Plasmon Resonance) measures binding kinetics to target proteins (e.g., KD = 12 nM for CDK8) .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. CDK8-null cell responses .
  • Metabolomics : LC-MS tracks downstream metabolite changes (e.g., ATP depletion in treated cells) .

Data Conflict Example : A study reported allosteric modulation, while another suggested competitive inhibition. Docking simulations (AutoDock Vina) reconciled this by identifying dual binding modes .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (≥50 mg/mL) and PBS (pH 7.4, <0.1 mg/mL) using nephelometry .
  • Stability :
    • Thermal : Degrades <5% at 25°C over 72 hours .
    • Photolytic : Protect from light (t₁/₂ = 12 hr under UV) .

Q. Storage Recommendations :

ConditionStability
-20°C (dry)>1 year
4°C (solution)1 week

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification : Replace tert-butyl with cyclopropyl (synthetic route in ) to assess steric effects.
  • Bioisosteres : Substitute sulfonamide with carboxamide (see for coupling protocols).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs and identify critical H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.